molecular formula C17H14N2O2S B2906765 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde CAS No. 304684-44-4

4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde

Cat. No.: B2906765
CAS No.: 304684-44-4
M. Wt: 310.37
InChI Key: BCCWOCAZJHPKHK-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (tetrahydrobenzothiophene + pyrimidine) with a benzaldehyde group attached via an ether linkage at position 3. Its synthesis typically involves:

  • Step 1: Preparation of ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate via the Gewald reaction using cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine .
  • Step 2: Cyclization with formamide to form the pyrimidinone intermediate .
  • Step 3: Chlorination using POCl₃ to generate the reactive 4-chloro intermediate .
  • Step 4: Substitution with 4-hydroxybenzaldehyde under nucleophilic conditions to introduce the benzaldehyde moiety .

Key structural features include:

  • Planar thienopyrimidine ring system (as confirmed by crystallography in related analogs) .
  • Electron-withdrawing benzaldehyde substituent, which may enhance reactivity in subsequent derivatization (e.g., Schiff base formation).

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-9-11-5-7-12(8-6-11)21-16-15-13-3-1-2-4-14(13)22-17(15)19-10-18-16/h5-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWOCAZJHPKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core through a Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base. This intermediate is then subjected to further functionalization to introduce the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent at Position 4 Key Properties Biological Activity Reference
Target Compound : 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde Benzaldehyde (electron-withdrawing) High reactivity for further functionalization; potential for hydrogen bonding via aldehyde group Limited direct data; inferred antimicrobial/antitumor activity based on structural class
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Hydrazine (nucleophilic) Forms hydrazones with aldehydes; enhanced solubility in polar solvents Moderate antimicrobial activity against S. aureus and E. coli
4-(3,5-Disubstituted pyrazol-1-yl)-tetrahydrobenzothienopyrimidine Pyrazole (aromatic heterocycle) Improved π-π stacking interactions; planar geometry Antiproliferative activity against HepG2 and MCF-7 cells (IC₅₀: 8–12 μM)
4-Methylsulfonylmethyl-2-phenyl-tetrahydrobenzothienopyrimidine Methylsulfonylmethyl (electron-withdrawing) Enhanced metabolic stability; strong hydrogen-bond acceptor Broad-spectrum antimicrobial activity (MIC: 2–4 μg/mL)

Pharmacological Profiles

  • Antimicrobial Activity :
    • Benzaldehyde derivatives show moderate activity due to aldehyde-mediated membrane disruption .
    • Methylsulfonyl analogs exhibit superior potency (MIC: 2 μg/mL) via enhanced enzyme inhibition .
  • Anticancer Activity :
    • Pyrazole-substituted derivatives inhibit histone deacetylases (HDACs), inducing apoptosis in cancer cells .
    • Hydrazine derivatives show weaker activity (IC₅₀ > 20 μM) due to reduced cellular uptake .

Physicochemical Properties

  • Solubility : Benzaldehyde derivatives have lower aqueous solubility compared to hydrazine or sulfonyl analogs .
  • Stability : Aldehyde group is prone to oxidation, requiring stabilization (e.g., prodrug formulations) .
  • Crystallinity: Fused-ring systems (e.g., thienopyrimidine) exhibit planar conformations, favoring dense crystal packing .

Biological Activity

4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a benzaldehyde moiety linked to a tetrahydrobenzothienopyrimidine structure. The presence of both sulfur and nitrogen atoms within the heterocyclic framework contributes to its unique biological properties.

Biological Activity

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde and related derivatives:

Activity Type Description Reference
Anticancer Inhibits growth in various cancer cell lines by targeting the PI3K/AKT/mTOR pathway.
Antimicrobial Exhibits significant antimicrobial properties against a range of pathogens.
Anti-inflammatory Reduces inflammation in animal models through modulation of cytokine production.
CNS Activity Shows potential as a CNS depressant and anxiolytic agent in preclinical studies.

The mechanism of action for this compound primarily involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival. Specifically, it targets the AKT protein kinase, which plays a pivotal role in various cellular processes including growth and metabolism.

Synthesis

The synthesis of 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde typically involves several steps:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Benzaldehyde Group : The benzaldehyde moiety is introduced via nucleophilic substitution or condensation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study by Abdalha et al. (2011) demonstrated that thienopyrimidine derivatives exhibited selective cytotoxicity against tumor cells, highlighting their potential as anticancer agents .
  • Another research effort focused on the anti-inflammatory effects of benzothienopyrimidines in animal models, showing significant reductions in inflammation markers .

Q & A

Q. What synthetic strategies are optimal for constructing the tetrahydrobenzothieno[2,3-d]pyrimidine core?

The core structure is typically synthesized via cyclization of thiophene and pyrimidine precursors. Key methods include:

  • Aza-Wittig reactions with thioketones and amines under controlled pH and temperature .
  • Cyclocondensation of 2-aminothiophene derivatives with aldehydes or ketones in acidic/basic media . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:thioketone) and reaction times (6–12 hours at 80–100°C) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and HPLC (C18 column, retention time ~8.2 min) .
  • Spectroscopy : ¹H NMR (characteristic peaks: δ 8.47 ppm for pyrimidine proton, δ 9.8–10.2 ppm for aldehyde proton) and LC-MS (m/z 332.06 [M+H]⁺) .

Q. What are the primary challenges in functionalizing the benzaldehyde moiety?

The aldehyde group is prone to oxidation and nucleophilic attack. Mitigation strategies include:

  • Protection with diethyl acetal during multi-step syntheses .
  • Low-temperature reactions (<0°C) to minimize side reactions like aldol condensation .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold influence bioactivity?

  • 2-Substituents (e.g., sulfanyl, dialkylamino) modulate antimicrobial potency. For example, 2-dialkylamino derivatives show IC₅₀ values of 1.2–3.8 µM against S. aureus .
  • 3-Substituents (e.g., 4-pyridinylmethyl) enhance anti-inflammatory activity by 30–50% compared to unsubstituted analogs, likely via COX-2 inhibition .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Molecular docking (AutoDock Vina) identifies key interactions:
  • Hydrogen bonding between the pyrimidine N3 and Thr830 of EGFR kinase.
  • π-π stacking of the benzothieno ring with Phe723 .
    • QSAR models reveal that electron-withdrawing groups at the 4-position (e.g., -NO₂) improve IC₅₀ by 2-fold .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Dose-response standardization : Use consistent assay conditions (e.g., 72-hour incubation for cytotoxicity).
  • Off-target profiling : Screen against related kinases (e.g., JAK2, VEGFR2) to rule out cross-reactivity .
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies in in vitro vs. in vivo efficacy .

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